molecular formula C16H22BFN2O5 B1412248 (3-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-4-fluorophenyl)boronic acid CAS No. 1704082-92-7

(3-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-4-fluorophenyl)boronic acid

Cat. No. B1412248
CAS RN: 1704082-92-7
M. Wt: 352.2 g/mol
InChI Key: FKIIECXYTZPVMS-UHFFFAOYSA-N
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Description

“(3-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-4-fluorophenyl)boronic acid” is a chemical compound with the CAS Number: 1218790-82-9 . It has a molecular weight of 334.18 and its linear formula is C16H23BN2O5 . This compound is typically in solid form .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 334.18 . It is typically in solid form . The compound has a density of 1.3±0.1 g/cm3 . Its boiling point is 543.4±60.0 °C at 760 mmHg .

Scientific Research Applications

Sensing and Detection

Boronic acids are known for their ability to form complexes with various analytes, making them useful in the development of sensors and detection methods. This particular compound could be applied in environmental monitoring or medical diagnostics to detect specific biological or chemical substances .

Biomedical Applications

In the biomedical field, boronic acids have been used as lipase inhibitors, HIV inhibitors, glucose sensors, insulin delivery systems, and dopamine sensors. This compound may contribute to advancements in these areas, particularly in developing targeted therapies or diagnostic tools .

Drug Discovery

The unique properties of boronic acids make them valuable in pharmaceutical research. This compound could play a role in creating new medications or enhancing the properties of existing ones, especially considering its structural complexity and functional groups .

Chemical Biology

Boronic acids interact with biological systems in complex ways. This compound could be used to study these interactions further, potentially leading to breakthroughs in understanding cellular processes or developing new biotechnological applications .

Sensing Applications

The interactions of boronic acids with diols and strong Lewis bases can lead to their utility in various sensing applications, both homogeneous assays and heterogeneous detection systems. This compound could be engineered into sensors for specific analytes .

Molecular Recognition

Boronic acids are commonly used to sense mono- and polysaccharides due to their ability to differentiate similar molecules. This compound might be utilized in designing receptors for biological molecules, aiding in research that requires precise molecular identification .

Catalysis

Boronic acids are involved in cross-coupling reactions and can act as catalysts in organic synthesis. This compound could be explored for its catalytic properties, potentially improving the efficiency of chemical reactions .

Material Science

Due to their stability and reactivity, boronic acids are used in creating materials for optoelectronics and polymers. This compound’s unique structure could lead to new materials with desirable properties for technological applications .

properties

IUPAC Name

[4-fluoro-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-1-carbonyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BFN2O5/c1-16(2,3)25-15(22)20-8-6-19(7-9-20)14(21)12-10-11(17(23)24)4-5-13(12)18/h4-5,10,23-24H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIIECXYTZPVMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)C(=O)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BFN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-4-fluorophenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-4-fluorophenyl)boronic acid
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(3-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-4-fluorophenyl)boronic acid
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(3-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-4-fluorophenyl)boronic acid

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